molecular formula C17H16ClF3N4O2 B2568313 (4-Chloro-2-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone CAS No. 1775331-54-8

(4-Chloro-2-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone

Cat. No. B2568313
CAS RN: 1775331-54-8
M. Wt: 400.79
InChI Key: KDNIHIHHEJCMAG-UHFFFAOYSA-N
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Description

The compound “(4-Chloro-2-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a pyrimidine ring, which is a basic structure in nucleotides (the building blocks of DNA and RNA) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the piperazine ring could impart certain properties to the molecule, such as basicity and potential for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could affect its solubility and stability .

Scientific Research Applications

Arylpiperazine Derivatives in Scientific Research

Arylpiperazine Pharmacology : Arylpiperazine derivatives have been extensively studied for their pharmacological applications, mainly in the treatment of depression, psychosis, or anxiety. Compounds like buspirone, nefazodone, trazodone, and aripiprazole undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to a variety of metabolites with significant pharmacological activity (Caccia, 2007).

Therapeutic Applications of Piperazine Derivatives : Piperazine, a nitrogen-containing heterocycle, is significant in drug design, found in various therapeutic drugs across categories such as antipsychotic, antihistamine, and anticancer. Research on piperazine derivatives has shown that slight modifications in substitution patterns can significantly alter medicinal properties, highlighting the molecule's versatility in drug discovery (Rathi et al., 2016).

Environmental Estrogens and Pesticide Activity : Methoxychlor, a chlorinated hydrocarbon pesticide, exemplifies the bioactive potential of methoxy and chloro substitutions on phenyl rings. Methoxychlor and its metabolites have been studied for their estrogenic activities and effects on fertility and development, illustrating the environmental and biological relevance of such compounds (Cummings, 1997).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs containing a piperazine ring are known to interact with various receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential biological activity, as well as optimization of its synthesis .

properties

IUPAC Name

(4-chloro-2-methoxyphenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4O2/c1-27-13-8-11(18)2-3-12(13)16(26)25-6-4-24(5-7-25)15-9-14(17(19,20)21)22-10-23-15/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNIHIHHEJCMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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